Cas no 1804772-04-0 (2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid)

2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid
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- Inchi: 1S/C9H8F3NO5/c1-17-5-3-13-8(16)4(2-6(14)15)7(5)18-9(10,11)12/h3H,2H2,1H3,(H,13,16)(H,14,15)
- InChI Key: MEKTVTXKQANAAR-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CNC(C=1CC(=O)O)=O)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 438
- Topological Polar Surface Area: 84.9
- XLogP3: 0.3
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029099612-1g |
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid |
1804772-04-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid
Introduction to 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid (CAS No. 1804772-04-0)
2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid, identified by its Chemical Abstracts Service (CAS) number 1804772-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, a group of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, including its hydroxyl, methoxy, and trifluoromethoxy substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The significance of 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid lies in its versatility as a building block in synthetic chemistry. The presence of multiple functional groups allows for further modifications, enabling researchers to explore a wide range of derivatives with tailored biological activities. In recent years, there has been a growing interest in pyridine-based compounds due to their role in various pharmacological pathways. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and binding affinity, making it a preferred moiety in drug design.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds. 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid has been utilized in virtual screening campaigns to identify potential leads for treating inflammatory diseases, cancer, and neurological disorders. Its structural motifs are reminiscent of known pharmacophores, suggesting that it may interact with specific targets in the body. For instance, the pyridine ring is a common feature in many kinase inhibitors and antiviral agents, highlighting the compound's potential therapeutic value.
In vitro studies have begun to elucidate the mechanistic aspects of 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes implicated in disease progression. The hydroxyl and methoxy groups could participate in hydrogen bonding interactions with biological targets, while the trifluoromethoxy group may influence electronic properties and binding affinity. These findings are particularly intriguing given the increasing demand for selective modulators in drug development.
The synthesis of 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid presents both challenges and opportunities for chemists. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent methodologies have leveraged transition metal catalysis and asymmetric synthesis to streamline production. These advancements not only improve efficiency but also allow for the introduction of complex functional groups with greater precision.
The pharmaceutical industry is increasingly recognizing the importance of structurally diverse compounds in drug discovery pipelines. 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid exemplifies how novel scaffolds can lead to innovative therapeutic strategies. Its unique combination of substituents makes it a promising candidate for further investigation into its pharmacological profile. As research progresses, it is expected that more derivatives will be synthesized and evaluated for their potential applications.
Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory findings into clinical applications. 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid serves as a testament to the power of interdisciplinary approaches in medicinal chemistry. By combining expertise from organic synthesis, computational modeling, and biological assays, scientists can accelerate the development of new drugs that address unmet medical needs.
The future prospects of 2-Hydroxy-5-methoxy-4-(trifluoromethoxy)pyridine-3-acetic acid are bright, with ongoing studies exploring its role in various disease models. Its structural features offer a rich foundation for designing molecules with enhanced efficacy and reduced side effects. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in shaping the next generation of therapeutics.
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